Methyl 2-amino-3-(oxolan-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(oxolan-3-yl)propanoate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of amino acids and contains an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxolan-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an amino acid derivative with an oxolane-containing reagent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxolan-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
Methyl 2-amino-3-(oxolan-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The oxolane ring may also play a role in its binding affinity and specificity for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(oxolan-2-yl)propanoate
- Methyl 3-amino-3-(oxolan-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(oxolan-3-yl)propanoate is unique due to the position of the oxolane ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in different interactions with enzymes and other molecular targets compared to similar compounds.
Properties
IUPAC Name |
methyl 2-amino-3-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h6-7H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUYFWWPZFYJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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